

"tert-Butyl N-hydroxycarbamate" molecular structure and bonding

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Compound of Interest

Compound Name: *tert-Butyl N-hydroxycarbamate*

Cat. No.: *B128967*

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An In-depth Technical Guide to the Molecular Structure and Bonding of **tert-Butyl N-hydroxycarbamate**

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of **tert-Butyl N-hydroxycarbamate**. Intended for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic and spectroscopic data to offer a detailed understanding of this versatile chemical intermediate.

Molecular Identity and Physicochemical Properties

tert-Butyl N-hydroxycarbamate, also widely known as N-Boc-hydroxylamine, is a protected form of hydroxylamine that is extensively used in organic synthesis.^{[1][2]} Its stability and handling characteristics make it a superior alternative to free hydroxylamine in many applications.^[1] The tert-butoxycarbonyl (Boc) protecting group allows for the controlled introduction of the hydroxylamine functionality into complex molecules, which is particularly valuable in the synthesis of pharmaceuticals and fine chemicals.^{[1][2]}

Table 1: Chemical Identifiers for **tert-Butyl N-hydroxycarbamate**

Identifier	Value
CAS Number	36016-38-3[1][3][4][5]
Molecular Formula	C ₅ H ₁₁ NO ₃ [1][3][4][5][6]
Molecular Weight	~133.15 g/mol [1][3][4]
IUPAC Name	tert-butyl N-hydroxycarbamate[4]
Synonyms	N-Boc-hydroxylamine, N-(tert-Butoxycarbonyl)hydroxylamine, BOC-NH-OH, N-Hydroxycarbamic Acid tert-Butyl Ester[1][3][4]

Table 2: Physicochemical Properties of **tert-Butyl N-hydroxycarbamate**

Property	Value
Appearance	White to light pink crystalline powder[3][5][6]
Melting Point	53-59 °C[3][5][7]
Boiling Point	245.66 °C (estimate)[3][5]
Density	~1.1 - 1.25 g/cm ³ (estimate)[3][5][7]
Water Solubility	Slightly soluble[1][3][5][8]
Organic Solvent Solubility	Soluble in common organic solvents such as ethanol, acetone, chloroform, and methanol[1][8]
Storage Conditions	2-8°C, under inert gas, sensitive to moisture and heat[3][5]

Molecular Structure and Bonding

The molecular architecture of **tert-Butyl N-hydroxycarbamate** is central to its utility in chemical synthesis. The structure has been definitively characterized using single-crystal X-ray diffraction, providing precise data on bond lengths, angles, and intermolecular interactions.

Covalent Structure and Geometry

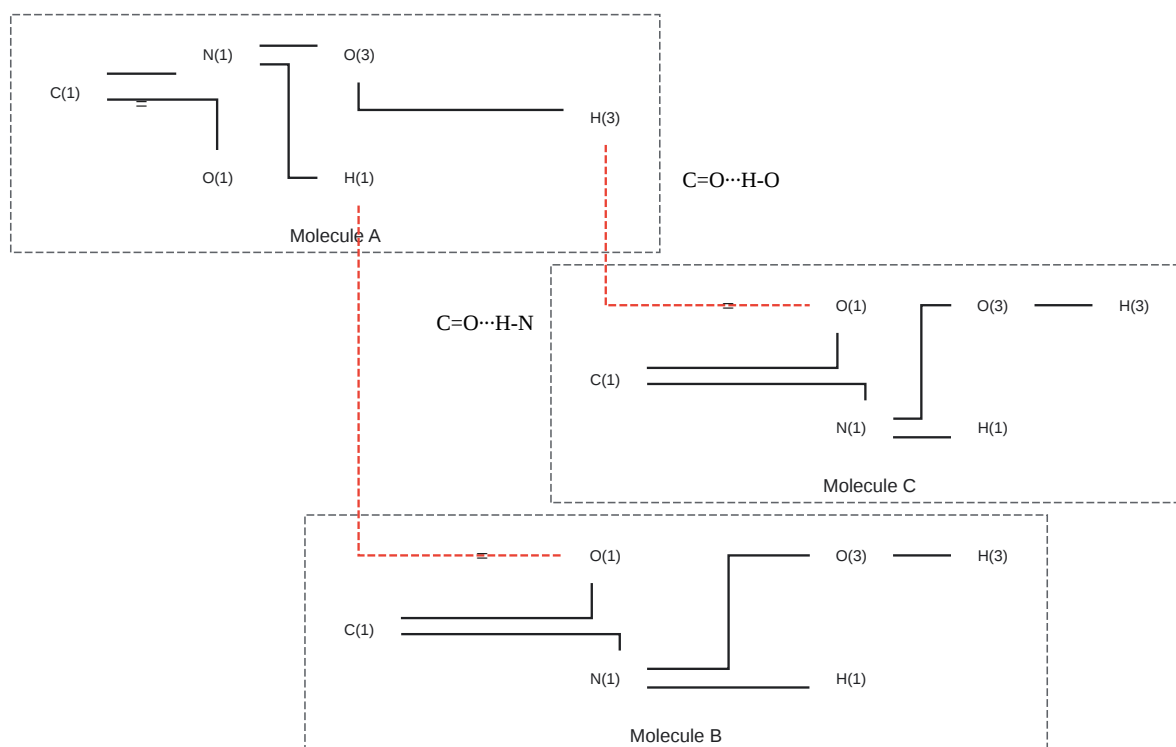
The molecule consists of a central carbamate functional group with a tert-butyl ester and a hydroxyl group attached to the nitrogen atom. A key structural feature is the planarity of the N-hydroxycarbamate functionality.^{[9][10]} X-ray diffraction data reveals that the torsion angle O(1)–C(1)–N(1)–O(3) is +2.1(2)°, indicating a nearly perfect planar arrangement.^{[9][10]} This planarity is a characteristic feature of related N-acylhydroxylamine compounds.^{[9][10]}

Table 3: Crystallographic Data for **tert-Butyl N-hydroxycarbamate**

Parameter	Value
Crystal System	Orthorhombic ^{[9][10]}
Space Group	Pbca ^{[9][10]}
a	5.22500(10) Å ^{[9][10]}
b	13.6564(2) Å ^{[9][10]}
c	19.5261(2) Å ^{[9][10]}
Volume (V)	1393.28(4) Å ³ ^{[9][10]}
Z	8 ^{[9][10]}
Temperature	125 K ^{[9][10]}
Calculated Density	1.270 g cm ⁻³ ^{[9][10]}

Intermolecular Hydrogen Bonding

In the solid state, **tert-Butyl N-hydroxycarbamate** exhibits a robust and interesting hydrogen bonding network.^{[9][10]} The carbonyl oxygen (C=O) is a crucial participant, acting as a hydrogen bond acceptor for both the N-H and O-H groups of two separate adjacent molecules.^[10] This interaction links the molecules into ribbons composed of two parallel chains.^{[9][10]} The chains are formed by C=O⋯H–N bonds, and these chains are then cross-linked by C=O⋯H–O bonds, resulting in a series of ten-membered rings.^{[9][10]}



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Caption: Schematic of hydrogen bonding in solid-state **tert-Butyl N-hydroxycarbamate**.

Table 4: Hydrogen Bonding Parameters from X-ray Diffraction Data

D—H...A	D—H (Å)	H...A (Å)	D...A (Å)	D—H...A (°)
N(1)—H(1)...O(1)	0.88(1)	2.17(1)	2.976(1)	152(1)
O(3)—H(3)...O(1)	0.93(1)	1.87(1)	2.772(1)	161(1)

Data sourced
from Aitken,
R.A., et al.
(2023).[10]

Synthetic Utility and Logical Relationships

The structure and bonding of **tert-Butyl N-hydroxycarbamate** directly inform its reactivity and applications in organic synthesis. It serves two primary roles: as a stable, protected source of hydroxylamine and as a precursor to the highly reactive t-Boc-nitroso (t-Boc-N=O) species.[1]
[9]

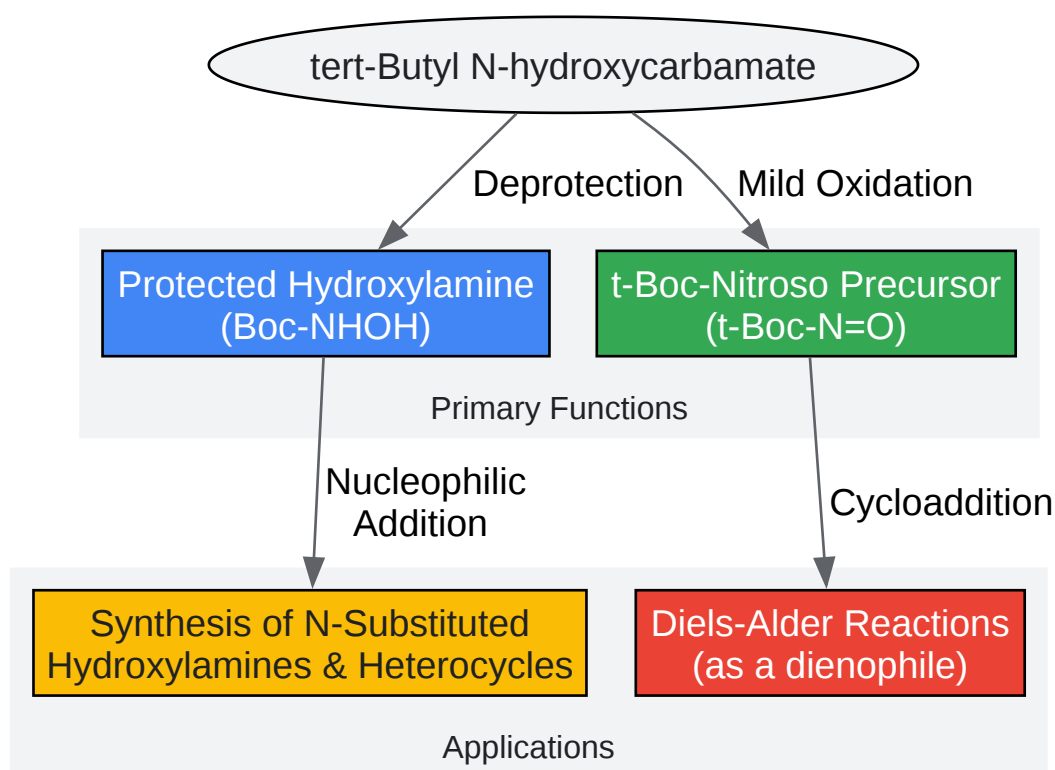


Figure 2: Key Roles in Organic Synthesis

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Caption: Logical relationships of **tert-Butyl N-hydroxycarbamate**'s synthetic roles.

Experimental Protocols

Synthesis of **tert-Butyl N-hydroxycarbamate**

This protocol is adapted from literature methods and provides a reliable route to the title compound.^[9]

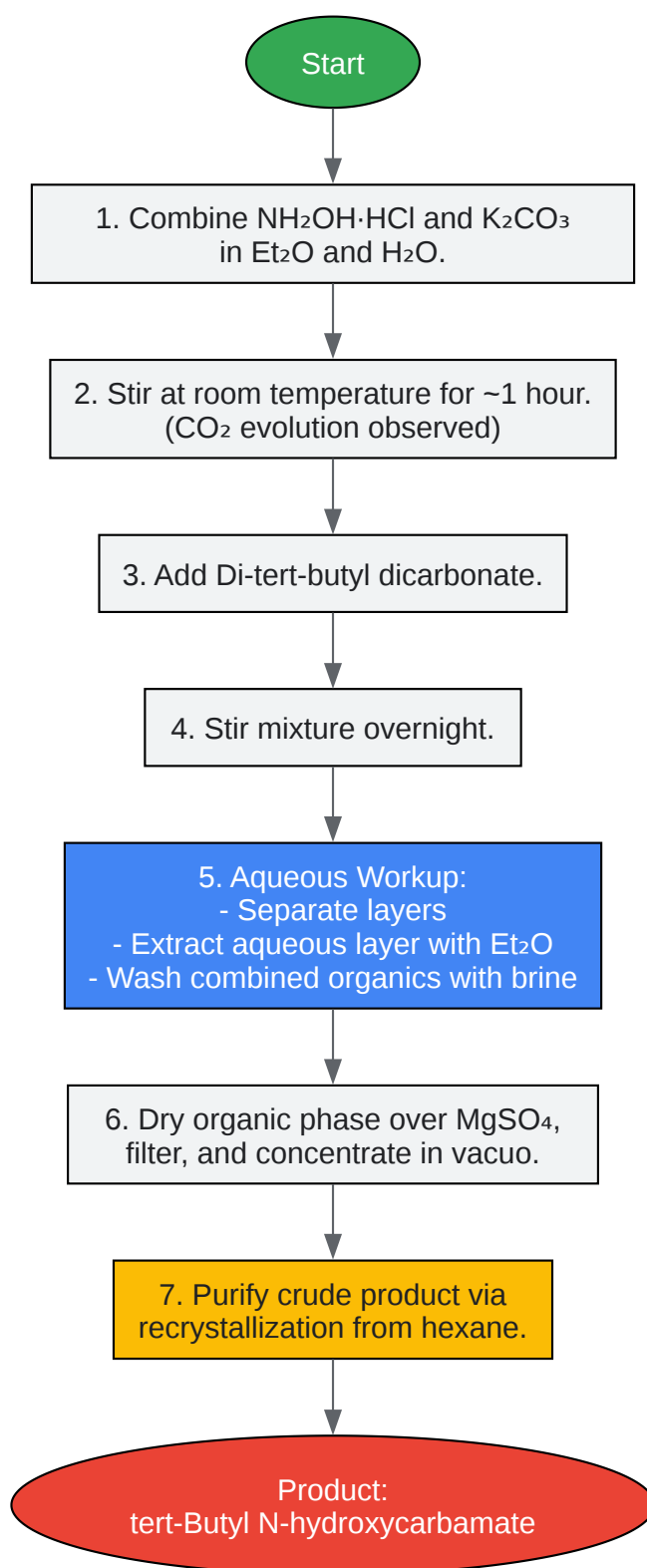


Figure 3: Experimental Workflow for Synthesis

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Caption: A typical experimental workflow for the synthesis of the title compound.

Detailed Methodology: A suspension of hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) and potassium carbonate (K_2CO_3) is prepared in a mixture of diethyl ether (Et_2O) and water.^[1] This mixture is stirred at room temperature, during which the evolution of carbon dioxide gas is observed. Following this, di-*tert*-butyl dicarbonate is added, and the reaction is stirred overnight. The reaction is then subjected to a standard aqueous workup. The organic layer is separated, and the aqueous layer is extracted further with diethyl ether. The combined organic extracts are washed with brine, dried over a suitable drying agent (e.g., MgSO_4), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from hexane to yield pure ***tert*-Butyl N-hydroxycarbamate** crystals.^[9]

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the molecular structure of the compound.^{[9][10]}

Methodology:

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are grown by recrystallization of the purified compound from hexane.^[9]
- **Data Collection:** A suitable, colorless plate-like crystal is selected and mounted on a diffractometer. Data is collected at a low temperature (e.g., 125 K) to minimize thermal motion, using Cu $\text{K}\alpha$ radiation ($\lambda = 1.54187 \text{ \AA}$).^{[9][10]}
- **Data Processing:** The collected data is processed, which includes corrections for Lorentz, polarization, and absorption effects using appropriate software (e.g., CrysAlisPro).^[9]
- **Structure Solution and Refinement:** The crystal structure is solved using dual-space methods (e.g., SHELXT) and refined by full-matrix least-squares against F^2 (e.g., SHELXL).^{[9][10]} Non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to nitrogen and oxygen are typically located from the difference Fourier map and refined isotropically, while other hydrogen atoms are refined using a riding model.^{[9][10]}

Conclusion

***tert*-Butyl N-hydroxycarbamate** is a fundamentally important reagent whose utility is a direct consequence of its molecular structure and bonding. The planarity of the N-hydroxycarbamate

group and the extensive intermolecular hydrogen bonding network in the solid state are defining characteristics confirmed by X-ray crystallography. This detailed understanding of its structural properties provides a solid foundation for its application in the rational design and synthesis of complex nitrogen-containing molecules, particularly within the field of drug discovery and development.

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